6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic core modified with substituents that influence its physicochemical and biological properties. Key structural features include:
- 6-Ethoxy group: Enhances lipophilicity and may affect metabolic stability.
- 1-[(2-Fluorophenyl)methyl] substituent: Introduces steric and electronic effects due to the ortho-fluorine position.
Properties
IUPAC Name |
6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-31-19-10-13-23-21(14-19)25(28)24(32(29,30)20-11-8-17(2)9-12-20)16-27(23)15-18-6-4-5-7-22(18)26/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAQPCXKVRTDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinolinone core and the subsequent introduction of the substituent groups. Common synthetic routes may involve:
Formation of the quinolinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethoxy group: This step may involve the use of ethylating agents under basic conditions.
Attachment of the fluorophenyl group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions would depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms may involve:
Binding to receptors: The compound may interact with specific receptors, leading to modulation of their activity.
Enzyme inhibition: It may inhibit the activity of certain enzymes by binding to their active sites.
Pathway modulation: The compound could affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following analogs, identified from ECHEMI databases (), share the quinolin-4-one core but differ in substituents:
Impact of Substituent Modifications
Benzyl Group (R<sup>1</sup>)
- Fluorine’s electronegativity may enhance dipole interactions.
- Analog : The 4-methoxybenzyl group has an electron-donating methoxy substituent, increasing solubility but possibly reducing metabolic stability due to demethylation risks.
- Analog : The 4-chlorobenzyl group combines steric bulk (chlorine’s larger van der Waals radius) with moderate electronegativity, which may alter target affinity compared to fluorine.
Sulfonyl/Ketone Group (R<sup>3</sup>)
- Target Compound : The 4-methylbenzenesulfonyl group balances electron withdrawal (via sulfonyl) with moderate steric bulk (methyl). This may enhance stability compared to ketones .
- Analog : The 4-isopropylbenzenesulfonyl group introduces significant steric bulk, which could hinder membrane permeability or enzymatic metabolism.
Ethoxy Group (Position 6)
Common to all compounds, the ethoxy group likely improves lipophilicity, aiding cellular uptake. Position 6 may also influence π-stacking interactions in aromatic binding pockets.
Hypothesized Pharmacological Implications
- Target Compound : The ortho-fluorine and methylsulfonyl groups may synergize to optimize target binding (e.g., kinase ATP pockets) while maintaining metabolic stability.
- Analog : The ketone and para-methoxy groups might reduce efficacy in sulfonyl-dependent targets but improve solubility.
- Analog : The chlorine and isopropyl groups could enhance target selectivity but increase molecular weight and logP, risking pharmacokinetic drawbacks.
Biological Activity
6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of dihydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activities, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the provided sources, similar dihydroquinoline derivatives have been synthesized through condensation reactions involving appropriate aldehydes and amines followed by cyclization steps.
Antimicrobial Activity
Research indicates that derivatives of dihydroquinoline exhibit a range of antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study on related compounds demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .
Antiviral Activity
Dihydroquinoline derivatives have been explored for their antiviral properties, particularly against HIV. The structural features, such as the presence of the 4-hydroxyquinoline scaffold, are believed to play a crucial role in their mechanism of action against viral integrases . The compound's potential as an anti-HIV agent is supported by molecular docking studies that suggest favorable binding interactions with viral targets.
Anticancer Properties
The anticancer activity of dihydroquinoline derivatives has also been investigated. Some studies report that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation pathways . The ability to modulate signaling pathways makes these compounds promising candidates for cancer therapy.
The biological activities of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as integrases in HIV or kinases in cancer pathways.
- Cellular Interaction : The interaction with cellular receptors or transporters can alter cellular signaling and lead to therapeutic effects.
Case Studies
- HIV Integrase Inhibition : A study on related compounds showed promising results in inhibiting HIV integrase with EC50 values indicating effective antiviral activity without significant cytotoxicity .
- Antibacterial Efficacy : Various derivatives have been tested against resistant bacterial strains, demonstrating MIC values that suggest potential use as novel antibiotics .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
